1-Cyclopropyl-2-(methylamino)ethan-1-one
Description
Chemical Classification and Structural Significance within Related Compound Classes
1-Cyclopropyl-2-(methylamino)ethan-1-one can be classified as a cyclopropyl (B3062369) aminoketone. This classification highlights the two key structural motifs that define its chemical behavior: the cyclopropyl group and the α-aminoketone functionality.
The cyclopropyl group is a three-membered carbocyclic ring known for its high ring strain and unique bonding characteristics. researchgate.net This strained ring imparts distinct electronic and conformational properties to the molecule. In medicinal chemistry, the cyclopropyl group is often utilized as a bioisostere for other chemical groups, influencing the molecule's metabolic stability and binding affinity to biological targets. nih.gov Its presence can enhance the potency and modulate the physicochemical properties of a compound. nbinno.com
The α-aminoketone moiety is a common feature in many biologically active compounds and synthetic intermediates. The juxtaposition of a carbonyl group and an amino group on adjacent carbon atoms leads to a rich and varied reactivity profile, making it a valuable scaffold in organic synthesis.
The combination of these two features in this compound results in a molecule with potential for diverse chemical transformations and biological interactions. The electron-withdrawing nature of the carbonyl group can influence the properties of the adjacent cyclopropyl ring, while the amino group introduces a basic center and a site for further functionalization.
Table 1: Key Structural Features of this compound
| Feature | Description | Significance |
| Cyclopropyl Ring | A three-membered carbocyclic ring. | Imparts high ring strain and unique electronic properties; can act as a bioisostere and influence metabolic stability. researchgate.netnih.gov |
| Carbonyl Group (Ketone) | A carbon atom double-bonded to an oxygen atom. | An electron-withdrawing group that serves as a key site for nucleophilic attack and other chemical reactions. |
| Amino Group (Methylamino) | A nitrogen atom bonded to a methyl group and the ethyl chain. | A basic center that can participate in hydrogen bonding and serve as a point of attachment for other molecular fragments. |
| α-Aminoketone | The arrangement of the amino and ketone groups on adjacent carbons. | A versatile functional group arrangement found in many bioactive molecules and useful in synthetic chemistry. |
Historical and Contemporary Research Landscape of Analogues and Structural Motifs
While specific research on this compound is not extensively documented in publicly available literature, the broader classes of cyclopropyl ketones and aminoketones have been the subject of considerable scientific inquiry.
Historically, research into cyclopropyl ketones has focused on their unique reactivity, stemming from the strained nature of the three-membered ring. nih.gov These compounds have served as versatile intermediates in the synthesis of more complex molecules through ring-opening and rearrangement reactions. rsc.org For instance, cyclopropyl methyl ketone is a crucial intermediate in the synthesis of various pharmaceutical agents, including antiviral and anti-inflammatory drugs. nbinno.comchemicalbook.com
Contemporary research continues to explore the utility of the cyclopropyl motif in drug discovery. The incorporation of a cyclopropyl ring can lead to improvements in a compound's pharmacokinetic and pharmacodynamic profile. nbinno.com For example, cyclopropyl groups are present in a number of approved drugs and clinical candidates across different therapeutic areas.
The study of aminoketones has a long history in medicinal chemistry. This structural motif is present in a wide range of biologically active molecules. More recently, there has been significant interest in the development of new synthetic methods for accessing aminoketones, including those bearing a cyclopropyl group. rsc.orgnih.gov Advances in synthetic methodologies, such as flow chemistry, have enabled more efficient and scalable production of these compounds. rsc.orgresearchgate.net
Rationale for Dedicated Academic Investigation of this compound
A dedicated academic investigation of this compound is warranted for several reasons:
Unique Structural Combination: The molecule combines the synthetically versatile and biologically relevant cyclopropyl and aminoketone motifs. A thorough study of its properties could reveal novel chemical reactivity and potential applications.
Scaffold for Library Synthesis: This compound could serve as a valuable building block for the synthesis of a diverse library of related molecules. Such a library could then be screened for biological activity against various targets.
Contribution to Fundamental Chemistry: A detailed study of its spectroscopic and crystallographic properties would contribute to a deeper understanding of the conformational and electronic interplay between the cyclopropyl ring and the aminoketone functionality.
Potential Pharmacological Relevance: Given that analogues containing either the cyclopropyl or aminoketone moiety have demonstrated a wide range of biological activities, it is plausible that this compound or its derivatives could exhibit interesting pharmacological properties. nbinno.comrsc.org
Overview of Research Objectives and Scope of Academic Inquiry
A comprehensive academic inquiry into this compound would likely encompass the following objectives:
Development of Efficient Synthetic Routes: The primary objective would be to establish a reliable and scalable synthesis of the target compound. This would involve exploring different synthetic strategies and optimizing reaction conditions.
Thorough Physicochemical Characterization: A complete characterization of the molecule's properties would be necessary. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography to determine its solid-state structure.
Exploration of Chemical Reactivity: A systematic investigation of the compound's reactivity at its key functional groups would be undertaken. This could involve reactions at the carbonyl group, the amino group, and those that involve the cyclopropyl ring.
Investigation of Biological Activity: As a long-term objective, the compound and its derivatives could be screened for various biological activities. This would be guided by the known activities of related cyclopropyl and aminoketone-containing molecules.
Table 2: Proposed Research Objectives for this compound
| Research Area | Specific Objectives |
| Synthesis | Develop and optimize a high-yield, scalable synthetic route. |
| Characterization | Perform comprehensive spectroscopic and crystallographic analysis. |
| Reactivity | Investigate the chemical transformations of the ketone, amine, and cyclopropyl groups. |
| Biological Screening | Evaluate the compound and its derivatives for potential pharmacological activity. |
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-cyclopropyl-2-(methylamino)ethanone |
InChI |
InChI=1S/C6H11NO/c1-7-4-6(8)5-2-3-5/h5,7H,2-4H2,1H3 |
InChI Key |
CKXIOQPTRNFMDU-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1CC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Cyclopropyl 2 Methylamino Ethan 1 One
Retrosynthetic Analysis and Strategic Disconnections Leading to 1-Cyclopropyl-2-(methylamino)ethan-1-one
A retrosynthetic analysis of this compound reveals several strategic disconnections. The most apparent disconnection is at the C-N bond, which points to a precursor such as a 2-halocyclopropyl ethanone (B97240) derivative and methylamine (B109427). Another key disconnection can be made at the C1-C2 bond of the ethanone backbone, suggesting a synthetic route starting from a cyclopropylcarbonyl derivative and a single-carbon unit that can be converted to the methylaminoethyl side chain.
A plausible retrosynthetic pathway is outlined below:
Disconnection of the C-N bond: This is a common and effective strategy for the synthesis of amines. This disconnection leads to a synthon of 2-halocyclopropylethanone and methylamine. The corresponding synthetic equivalent would be the reaction of a 2-halo-1-cyclopropylethanone with methylamine.
Disconnection of the C(O)-C(cyclopropyl) bond: This approach would involve the formation of the cyclopropyl (B3062369) ketone moiety at a later stage of the synthesis. This could involve the reaction of a suitable cyclopropyl organometallic reagent with a derivative of N-methylglycine.
These disconnections provide a roadmap for the development of both linear and convergent synthetic strategies.
Exploration of Novel Precursors and Starting Materials for Convergent and Linear Syntheses
The choice of precursors and starting materials is crucial for the efficiency and scalability of the synthesis of this compound.
For a linear synthesis , a common starting material is cyclopropyl methyl ketone. chemicalbook.com This can be halogenated at the alpha-position to the carbonyl group to produce a 2-halo-1-cyclopropylethanone, which can then undergo nucleophilic substitution with methylamine.
For a convergent synthesis , one potential route involves the coupling of a cyclopropylcarbonyl derivative with an N-methylaminoethyl synthon. For instance, cyclopropanecarboxylic acid could be converted to its corresponding acid chloride or another activated form, followed by reaction with a suitable organometallic reagent derived from an N-protected 2-aminoethanol derivative.
Recent advancements in the synthesis of cyclopropylamines have explored the use of 1,2-diketones which can be converted to 2-hydroxycylobutanones (HCBs). These HCBs can then react with amines to form cyclopropyl aminoketones through a tandem condensation and ring contraction reaction. unica.itresearchgate.net While this method has been demonstrated for 1,1-cyclopropane aminoketones, its adaptation for the synthesis of 1,2-substituted analogs like this compound could be a promising area of research.
Optimization of Reaction Pathways and Conditions for High Yield and Selectivity
The optimization of reaction conditions is paramount for achieving high yield and selectivity in the synthesis of this compound.
The choice of solvent can significantly influence the rate and outcome of the key reaction steps. For the nucleophilic substitution of a 2-halo-1-cyclopropylethanone with methylamine, polar aprotic solvents such as acetonitrile (B52724) or DMF are generally preferred to facilitate the reaction.
The reaction kinetics of cyclopropyl ketone reactions can be complex. For instance, the ring-opening hydroarylation of cyclopropyl phenyl ketones is influenced by the solvent, with hexafluoroisopropanol (HFIP) enabling the reaction with catalytic Brønsted acid. researchgate.net While not directly applicable to the amination reaction, this highlights the importance of solvent studies in reactions involving cyclopropyl ketones.
Catalysis can play a crucial role in enhancing the efficiency and selectivity of the synthesis. In the synthesis of related cyclopropylamines from hindered cyclopropanecarboxylate (B1236923) esters, a novel catalyst system comprising an alkali metal salt of a polyol has been shown to improve the efficiency of amidation. google.com
For the synthesis of 1,1-cyclopropane aminoketones, various acid catalysts have been investigated to expedite the reaction. Phenylboronic acid and thiourea (B124793) have been identified as effective catalysts, significantly improving the yield of the desired product. mpg.de The selection of an appropriate catalyst for the synthesis of this compound would depend on the specific reaction pathway chosen.
| Catalyst | Loading (mol%) | Yield (%) | Reference |
|---|---|---|---|
| Phenylboronic acid | 10 | 82 | mpg.de |
| Thiourea | 2.5 | 80 | mpg.de |
| Diphenyl phosphate (B84403) | 20 | 77 | mpg.de |
Temperature and pressure are critical parameters that need to be optimized for each step of the synthesis. For the amidation of cyclopropanecarboxylate esters, a preferred reaction temperature range of 85°-115° C has been identified to provide an optimal balance between reaction rate and yield. google.com In the continuous flow synthesis of 1,1-cyclopropane aminoketones, reactions conducted at 125°C in the absence of a catalyst showed high yields with short residence times. mpg.de This suggests that higher temperatures could be beneficial for certain transformations, although careful optimization is required to avoid side reactions.
| Reaction | Temperature (°C) | Pressure | Yield (%) | Reference |
|---|---|---|---|---|
| Amidation of cyclopropanecarboxylate ester | 85-115 | Not specified | Optimized | google.com |
| Continuous flow synthesis of 1,1-cyclopropane aminoketones | 125 | 5.2 bar | 89 | mpg.de |
Stereoselective Synthesis of Enantiomers and Diastereomers of this compound (if applicable)
The presence of a stereocenter at the carbon bearing the hydroxyl group in the corresponding alcohol precursor, 1-cyclopropyl-2-(methylamino)ethan-1-ol (B1526758), suggests that this compound could potentially be synthesized in an enantiomerically enriched form. uni.lu
A scalable synthetic method for the preparation of non-racemic 1-cyclopropyl alkyl-1-amines has been developed, which could be adapted for the stereoselective synthesis of the target compound. google.com This process involves the condensation of cyclopropyl methyl ketone with a chiral amine, followed by reduction and debenzylation. The use of a chiral auxiliary allows for the diastereoselective reduction of the intermediate imine, leading to an optically active product.
Another approach could involve the enzymatic resolution of a racemic mixture of this compound or a suitable precursor. For example, lipase-catalyzed acylation has been used for the resolution of a related racemic amine, (S)-1-cyclopropyl-2-methoxyethanamine, providing the S-amine with high enantiomeric excess. researchgate.net
Application of Chiral Auxiliaries and Catalysts in Asymmetric Synthesis
The production of single-enantiomer pharmaceutical compounds is critical, as different enantiomers can have vastly different physiological effects. Asymmetric synthesis is the key to achieving this, and it often relies on the use of either chiral auxiliaries or chiral catalysts to control the stereochemical outcome of a reaction. rsc.org
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a starting material to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org For the synthesis of an α-amino ketone like the target compound, well-established auxiliaries such as Evans' oxazolidinones or pseudoephedrine-based systems are highly effective. wikipedia.orgnih.govharvard.edu For instance, an oxazolidinone auxiliary could be attached to a cyclopropyl carboxylic acid derivative, followed by a diastereoselective reaction to introduce the methylaminoethyl group before the auxiliary is cleaved. wikipedia.org Pseudoephenamine, an alternative to the regulated pseudoephedrine, has also proven to be a versatile chiral auxiliary for asymmetric alkylation reactions, providing high diastereoselectivities. nih.gov
Chiral catalysts , on the other hand, are substances that accelerate a chemical reaction to favor the formation of one enantiomer over the other without being consumed in the process. For constructing the cyclopropane (B1198618) ring asymmetrically, a chiral (Salen)Ru(II) catalyst has been shown to be effective in key cyclopropanation steps. nih.gov Similarly, highly enantioselective methods for creating chiral cyclopropyl nucleosides have been developed using catalytic asymmetric reactions, demonstrating the power of this approach for generating complex cyclopropane-containing molecules. nih.govresearchgate.net
The table below summarizes some relevant approaches for asymmetric synthesis applicable to the target molecule.
| Approach | Reagent/Catalyst Example | Key Transformation | Typical Stereoselectivity |
| Chiral Auxiliary | Evans' Oxazolidinone | Asymmetric Alkylation / Aldol (B89426) Reaction | High diastereoselectivity |
| Chiral Auxiliary | Pseudoephedrine / Pseudoephenamine | Diastereoselective Alkylation | High diastereoselectivity |
| Chiral Catalyst | (Salen)Ru(II) Complex | Asymmetric Cyclopropanation | Excellent enantioselectivity |
| Chiral Catalyst | (DHQD)₂AQN | Asymmetric Michael-initiated Ring-closure | >20:1 dr, up to 97% ee |
This table is illustrative of methodologies applicable to the synthesis of chiral cyclopropyl aminoketones.
Methodologies for Enantiomeric Excess and Diastereomeric Ratio Determination
Following an asymmetric synthesis, it is crucial to accurately determine its success by measuring the stereoisomeric purity of the product. The primary metrics are enantiomeric excess (e.e.), which measures the purity of a single enantiomer, and diastereomeric ratio (d.r.), which compares the amounts of different diastereomers.
Several analytical techniques are employed for this purpose:
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. The sample is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, causing them to separate and be detected at different times. ucdavis.eduacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the addition of a chiral shift reagent or a chiral solvating agent can induce chemical shift differences between the enantiomers, allowing for their quantification. rsc.orgchemrxiv.org
Mass Spectrometry (MS): Certain mass spectrometry techniques, often based on ion/molecule reactions with a chiral reference compound (like a cyclodextrin), can be used to determine enantiomeric excess by observing different reaction rates for the different enantiomers. ucdavis.edu
Optical Methods: Techniques such as circular dichroism (CD) spectroscopy can be used to determine the e.e. of chiral amines by correlating the CD signal to the enantiomeric composition. nsf.gov Fluorescence-based assays have also been developed for the rapid, high-throughput determination of e.e. in chiral amines and related compounds. nih.govnih.gov
| Method | Principle | Advantages | Limitations |
| Chiral HPLC | Differential interaction with a chiral stationary phase leading to separation. | High accuracy, widely applicable, direct quantification. | Requires method development, can be time-consuming. |
| NMR Spectroscopy | Use of chiral additives to induce distinguishable signals for enantiomers. | Rapid analysis, provides structural information. | Requires pure samples, chiral reagents can be expensive. rsc.org |
| Mass Spectrometry | Chiral selectivity in gas-phase ion/molecule reactions. | High sensitivity, rapid analysis. | Less common, requires specialized instrumentation. |
| Fluorescence Assay | Diastereomeric complexes with a fluorescent probe exhibit different fluorescence intensities. | High-throughput, sensitive. nih.gov | Indirect method, may require calibration. |
Green Chemistry Principles in the Synthesis of this compound
The pharmaceutical industry has historically been associated with high levels of waste generation. copadata.com Green chemistry seeks to address this by designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Atom Economy and E-Factor Analysis of Synthetic Routes
Two key metrics for evaluating the "greenness" of a synthetic route are Atom Economy and the Environmental Factor (E-Factor). chembam.com
Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of all starting materials into the desired product. It is calculated as: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% researchgate.net A higher atom economy indicates less waste is generated as byproducts. chembam.com
E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor is a more holistic metric that measures the total mass of waste produced for a given mass of product. It is calculated as: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) chembam.com Unlike atom economy, the E-Factor accounts for all waste, including solvent losses, reaction workup materials, and byproducts. The pharmaceutical industry typically has a very high E-Factor compared to other sectors, highlighting the significant opportunity for improvement. chembam.com
| Industry Sector | Annual Production (tonnes) | E-Factor (Waste kg / Product kg) |
| Oil Refining | 10⁶ – 10⁸ | < 0.1 |
| Bulk Chemicals | 10⁴ – 10⁶ | < 1 – 5 |
| Fine Chemicals | 10² – 10⁴ | 5 – >50 |
| Pharmaceuticals | 10 – 10³ | 25 – >100 |
Data sourced from ChemBAM. chembam.com
Analyzing different synthetic pathways to this compound using these metrics allows chemists to select routes that are not only chemically efficient but also environmentally superior.
Utilization of Sustainable Reagents and Solvents
A major focus of green chemistry is replacing hazardous or petroleum-derived reagents and solvents with more sustainable alternatives.
Sustainable Solvents: Many traditional organic syntheses rely on toxic and volatile solvents like dichloromethane. Green alternatives include bio-based solvents, such as Cyrene™, which has been successfully used as a bio-alternative for the synthesis of amides. rsc.org Water is another excellent green solvent, and methods have been developed for amine-borane synthesis that utilize water as the reagent and produce a greener solvent system. flintbox.com
Sustainable Reagents and Catalysis: Replacing stoichiometric reagents with catalytic ones improves atom economy and reduces waste. Enzymatic catalysis, for example, offers a highly efficient and sustainable method for forming amide bonds under mild conditions, often in green solvents. nih.gov This approach avoids the need for traditional coupling reagents that generate significant waste. nih.gov
Waste Minimization Strategies in the Synthetic Process
Minimizing waste in pharmaceutical manufacturing is a multi-faceted challenge that involves optimizing the entire production process. core.ac.uk Key strategies include:
Source Reduction: The most effective strategy is to prevent waste generation in the first place by designing highly efficient, high-yield reactions. core.ac.uk
Solvent Recovery and Recycling: Solvents often constitute the largest portion of waste in a chemical process. Implementing robust solvent recovery and recycling systems is a critical aspect of waste minimization in the bulk pharmaceutical industry. emergingpub.com
Process Optimization: This involves carefully controlling reaction parameters to maximize yield and minimize byproduct formation. Data-driven approaches can identify inefficiencies in production lines that lead to waste. copadata.com
Flow Chemistry and Continuous Synthesis Approaches for Scalable Production
Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch synthesis. In a flow system, reagents are continuously pumped through a network of tubes or reactors where they mix and react. This technology offers numerous advantages for the scalable production of pharmaceuticals. mdpi.com
The synthesis of aminoketones is well-suited to flow chemistry. Reports have demonstrated the efficient synthesis of β-aminoketones in continuous flow mode, achieving high yields and productivity with very short residence times (less than 90 seconds). researchgate.netnih.govalmacgroup.com This approach enhances safety and scalability, particularly for reactions that are difficult to control in large batch reactors. researchgate.netnih.gov
More specifically, a two-step "telescoped" continuous-flow synthesis of 1,1-cyclopropane aminoketones has been developed. rsc.orgresearchgate.netvapourtec.com This process combines multiple reaction steps into a single, seamless operation without isolating intermediates, which significantly streamlines the synthesis and boosts productivity. rsc.org Such a system could be adapted for the large-scale production of this compound, offering superior control over reaction conditions and a safer, more efficient manufacturing process compared to traditional batch methods. rsc.orgresearchgate.net
| Feature | Batch Synthesis | Flow Synthesis |
| Scalability | Difficult; requires larger vessels and poses safety risks. | Easier; achieved by running the system for a longer time. |
| Safety | Poor heat transfer in large volumes can lead to runaway reactions. | Excellent heat transfer due to high surface-area-to-volume ratio. |
| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. |
| Efficiency | Often involves multiple manual operations and isolation of intermediates. | Enables automation and "telescoping" of reaction steps. rsc.org |
| Waste | Can generate significant waste during workup and purification between steps. | Reduced waste through higher efficiency and in-line purification. mdpi.com |
Mechanistic Organic Chemistry of 1 Cyclopropyl 2 Methylamino Ethan 1 One and Its Transformations
Elucidation of Formation Mechanisms of 1-Cyclopropyl-2-(methylamino)ethan-1-one
The synthesis of α-amino ketones such as this compound can be achieved through several established synthetic routes. A common and direct method involves the nucleophilic substitution of an α-haloketone. For instance, the reaction of 2-bromo-1-cyclopropylethan-1-one with methylamine (B109427) serves as a plausible pathway. This reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon bearing the halogen, displacing the bromide ion.
This process is typically carried out in a suitable solvent that can accommodate the reactants and stabilize the transition state, often with the addition of a non-nucleophilic base to neutralize the hydrobromic acid byproduct, thereby driving the reaction to completion. Alternative synthetic strategies might involve the condensation of cyclopropyl (B3062369) glyoxal (B1671930) with methylamine followed by a selective reduction, or the direct aminomethylation of a cyclopropyl ketone enolate or its equivalent.
In the context of the α-haloketone substitution pathway, the reaction mechanism is generally considered to be a direct displacement (SN2) or an addition-elimination sequence.
SN2 Pathway: In a direct SN2 mechanism, the methylamine nitrogen atom, acting as the nucleophile, attacks the α-carbon. This attack occurs simultaneously with the departure of the bromide leaving group. The reaction proceeds through a single, high-energy transition state without the formation of a stable intermediate.
Addition-Elimination Intermediate: Alternatively, the reaction could initiate with the nucleophilic attack of methylamine on the carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal or carbinolamine. However, for an α-haloketone, the direct substitution at the α-carbon is generally the more favored and kinetically controlled pathway.
In related syntheses, such as those involving transition metal catalysis, more complex intermediates like metallacycles have been proposed and identified. For example, titanium-mediated reactions of cyclopropyl imines can proceed through azatitanacyclohexene intermediates formed via oxidative addition of the metal into a C-C bond of the cyclopropyl ring. nih.gov However, for the straightforward synthesis from an α-haloketone, such complex intermediates are not typically invoked.
The transition state for the proposed SN2 formation mechanism involves a pentacoordinate carbon atom at the α-position, where the new carbon-nitrogen bond is partially formed and the carbon-bromine bond is partially broken. The geometry of this transition state is critical to the reaction rate. Computational chemistry, utilizing methods such as Density Functional Theory (DFT), can be employed to model this transition state, calculating its energy (the activation barrier) and geometry.
Experimental methods to probe transition state structures, such as kinetic isotope effect studies, could also be applied. By substituting the nucleophile's hydrogen atoms with deuterium (B1214612) or the α-carbon with ¹³C, changes in the reaction rate can provide insight into the bonding changes occurring in the rate-determining step. For reactions involving the carbonyl group, the principles of the Bürgi–Dunitz trajectory are relevant, describing the preferred angle of nucleophilic attack on a carbonyl carbon. rsc.org While this is more directly applicable to addition reactions, it informs the understanding of nucleophile-electrophile interactions within the molecule.
Reactivity of the Carbonyl Group in this compound
The carbonyl group (C=O) is the most prominent site of electrophilicity in the molecule. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an excellent target for nucleophiles. libretexts.orgstudymind.co.uk The reactivity of this group can be further enhanced by protonation or coordination to a Lewis acid, which increases the positive charge on the carbonyl carbon. rsc.orglibretexts.org
The carbonyl group readily undergoes nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbon, breaking the π-bond and forming a tetrahedral intermediate. studymind.co.uklibretexts.org Subsequent protonation of the resulting alkoxide yields the final addition product.
Key examples of these reactions include:
Reduction: Treatment with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) introduces a hydride ion (H⁻) as the nucleophile, converting the ketone to a secondary alcohol, 1-cyclopropyl-2-(methylamino)ethan-1-ol (B1526758). uni.lu
Grignard and Organolithium Reactions: Carbon nucleophiles, such as those from Grignard reagents (R-MgX) or organolithium reagents (R-Li), add to the carbonyl carbon to form tertiary alcohols after acidic workup.
Cyanohydrin Formation: The addition of a cyanide ion (e.g., from HCN or NaCN) results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group attached to the same carbon. studymind.co.uk
| Nucleophile (Reagent) | Product Type | Illustrative Product Name |
|---|---|---|
| Hydride (NaBH₄) | Secondary Alcohol | 1-Cyclopropyl-2-(methylamino)ethan-1-ol |
| Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol | 1-Cyclopropyl-2-(methylamino)-1-methyl-ethan-1-ol |
| Cyanide (NaCN/H⁺) | Cyanohydrin | 2-Cyclopropyl-2-hydroxy-3-(methylamino)propanenitrile |
The protons on the carbon atom adjacent (in the α-position) to the carbonyl group exhibit enhanced acidity. libretexts.org In this compound, the methylene (B1212753) (CH₂) group is the primary site of this reactivity. Deprotonation by a base leads to the formation of a resonance-stabilized enolate ion.
Base-Catalyzed Enolization: A base removes a proton from the α-carbon, forming an enolate anion. This enolate is a potent nucleophile and can react with various electrophiles (e.g., alkyl halides) at the α-carbon.
Acid-Catalyzed Enolization: In the presence of an acid, the carbonyl oxygen is first protonated. A weak base (like the solvent) can then remove an α-proton to form a neutral enol intermediate. libretexts.org
The resulting enolate or enol can participate in reactions such as aldol (B89426) condensations or α-halogenation. The cyclopropyl ring itself can also influence reactivity; under certain conditions, such as single-electron reduction, cyclopropyl ketones can undergo ring-opening reactions. researchgate.netnih.gov
Reactivity of the Amine Moiety in this compound
The secondary amine moiety (-NH(CH₃)) is both basic and nucleophilic due to the lone pair of electrons on the nitrogen atom.
Basicity: The amine can act as a Brønsted-Lowry base, accepting a proton from an acid to form a methylammonium (B1206745) salt. This is a simple acid-base reaction.
Nucleophilicity: As a nucleophile, the nitrogen can attack a wide range of electrophilic centers. evitachem.com This leads to the formation of new bonds at the nitrogen atom.
Common reactions involving the amine moiety include:
Acylation: Reaction with acylating agents like acid chlorides or anhydrides yields an N-acyl derivative, specifically an amide. For example, reaction with acetyl chloride would produce N-(2-cyclopropyl-2-oxoethyl)-N-methylacetamide.
Alkylation: The amine can react with alkyl halides in an SN2 reaction to form a tertiary amine. Further alkylation can lead to the formation of a quaternary ammonium (B1175870) salt.
Reaction with Carbonyls: Secondary amines react with aldehydes and ketones to form enamines, which are valuable synthetic intermediates. allstudiesjournal.com
| Electrophile (Reagent) | Product Type | Illustrative Product Name |
|---|---|---|
| Acetyl Chloride (CH₃COCl) | Amide | N-(2-cyclopropyl-2-oxoethyl)-N-methylacetamide |
| Methyl Iodide (CH₃I) | Tertiary Amine | 1-Cyclopropyl-2-(dimethylamino)ethan-1-one |
| Hydrochloric Acid (HCl) | Ammonium Salt | 2-Cyclopropyl-2-oxoethan-1-aminium chloride |
Acylation and Alkylation Reactions of the Methylamino Group
The secondary methylamino group in this compound serves as a nucleophilic center, readily participating in acylation and alkylation reactions. These transformations are fundamental for building molecular complexity and are crucial in the synthesis of derivatives for various chemical studies. nih.govnih.gov
Acylation: The nitrogen atom of the methylamino group can attack the electrophilic carbonyl carbon of various acylating agents, such as acyl chlorides, acid anhydrides, or activated carboxylic acids. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. For instance, treatment with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the corresponding N-acetyl derivative, N-(2-cyclopropyl-2-oxoethyl)-N-methylacetamide. The reaction conditions can be tailored based on the reactivity of the acylating agent. Highly reactive acyl chlorides may not require a catalyst, while less reactive agents like carboxylic acids often necessitate activation with coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.gov
Alkylation: The methylamino group can also be alkylated using various alkylating agents, such as alkyl halides or sulfates. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nitrogen lone pair displaces a leaving group on the alkylating agent. For example, reaction with methyl iodide would lead to the formation of a tertiary amine, 1-cyclopropyl-2-(dimethylamino)ethan-1-one. It is important to note that over-alkylation can occur, leading to the formation of a quaternary ammonium salt. The choice of base and reaction conditions is critical to control the extent of alkylation. researchgate.netnih.gov Hydrogen-borrowing catalysis represents a modern, atom-economical alternative to traditional alkylation, using alcohols as alkylating agents. nih.gov
| Reaction Type | Reagent | Typical Conditions | Product |
|---|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine, Dichloromethane, 0 °C to rt | N-(2-cyclopropyl-2-oxoethyl)-N-methylacetamide |
| Acylation | Benzoic Anhydride ((C₆H₅CO)₂O) | Pyridine, 25-50 °C | N-benzoyl-N-(2-cyclopropyl-2-oxoethyl)methylamine |
| Alkylation | Methyl Iodide (CH₃I) | Potassium Carbonate, Acetonitrile (B52724), rt | 1-Cyclopropyl-2-(dimethylamino)ethan-1-one |
| Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | Sodium Bicarbonate, DMF, rt | N-benzyl-N-(2-cyclopropyl-2-oxoethyl)methylamine |
Oxidation Pathways and Products of the Amine Functionality
The secondary amine in this compound is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. These pathways are significant in understanding the metabolic fate of related compounds and in synthetic transformations.
Common oxidation reactions for secondary amines include:
N-Oxidation: Mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the nitrogen atom to form the corresponding N-oxide or nitrone.
Dehydrogenation: Stronger oxidizing agents can lead to the formation of an imine, 1-cyclopropyl-2-(methylimino)ethan-1-one. This intermediate can be susceptible to hydrolysis, yielding cyclopropylglyoxal and methylamine.
Oxidative N-dealkylation: This is a common metabolic pathway where one of the alkyl groups (in this case, the methyl or the cyclopropylacetyl group) is removed. The reaction often proceeds through the formation of an unstable carbinolamine intermediate which then fragments. For example, oxidative removal of the methyl group would yield 2-amino-1-cyclopropylethan-1-one (B2450648) and formaldehyde.
The presence of the α-keto group can influence the oxidation pathway. For instance, some metal-free oxidative coupling reactions can transform α-amino ketones into α-ketoamides under specific conditions. acs.org
Cyclopropyl Ring Transformations and Stability in this compound
The cyclopropyl ring, characterized by significant ring strain (approximately 27.5 kcal/mol), is prone to ring-opening reactions under various conditions. rsc.org The presence of the adjacent ketone (an electron-accepting group) and the β-amino group (an electron-donating group) classifies this molecule as a donor-acceptor (D-A) cyclopropane (B1198618) derivative, which significantly activates the ring towards specific transformations. researchgate.netrsc.orgthieme-connect.com
Investigation of Ring-Opening Reactions
The polarization of the C1–C2 bond in the cyclopropane ring, induced by the carbonyl group, makes it susceptible to cleavage. researchgate.net Ring-opening can be initiated by nucleophiles, electrophiles, radicals, or under thermal/photochemical conditions. researchgate.netnih.govrsc.org
Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the cyclopropyl carbons, leading to ring cleavage. In D-A cyclopropanes, the attack is often directed to the carbon bearing the donor group (in this case, β to the ketone), facilitated by a Lewis or Brønsted acid catalyst that activates the acceptor group. thieme-connect.comacs.org For example, reaction with thiophenolates could lead to a 1,3-adduct. researchgate.net
Electrophilic Ring-Opening: Acid-catalyzed ring-opening is a common transformation for cyclopropyl ketones. Protonation of the carbonyl oxygen enhances the electron-withdrawing effect, facilitating the cleavage of the cyclopropane C-C bond to form a stabilized carbocation intermediate, which can then be trapped by a nucleophile. cdnsciencepub.comacs.orgresearchgate.net
Radical Ring-Opening: The ring can be opened via radical intermediates. For instance, one-electron reduction of the ketone, possibly through photoredox catalysis or with a reducing agent like samarium(II) iodide, forms a ketyl radical anion. nih.govacs.org This intermediate can undergo rapid ring-opening to form a more stable, delocalized radical, which can then participate in subsequent reactions. nih.govucl.ac.ukbeilstein-journals.orgacs.org This process is often regioselective, with cleavage of the more substituted bond being thermodynamically favored. ucl.ac.uk
Study of Rearrangement Mechanisms Involving the Cyclopropyl Group
In addition to simple ring-opening, the cyclopropyl ketone moiety can undergo various rearrangement reactions, often under acidic or thermal conditions. These rearrangements can lead to the formation of new carbocyclic or heterocyclic systems.
Cloke–Wilson Rearrangement: Cyclopropyl ketones can rearrange to form dihydrofurans, and cyclopropyl imines (which could be formed from the title compound) can rearrange to pyrrolines. rsc.org This transformation is typically acid-catalyzed and involves ring-opening to a stabilized carbocation followed by intramolecular cyclization involving the heteroatom. rsc.org
Cyclopropane-Cyclopentene Rearrangement: When a vinyl group is attached to the cyclopropane ring, a rearrangement to a cyclopentene (B43876) can occur, often mediated by Lewis acids. While the parent compound lacks a vinyl group, certain derivatization or reaction intermediates might create the necessary structural motif for such a rearrangement. digitellinc.com
Acid-Catalyzed Skeletal Rearrangements: In more complex systems, acid-catalyzed opening of the cyclopropane ring can be followed by a cascade of skeletal rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, leading to structurally diverse products. acs.org
Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship Studies
The synthesis of derivatives and analogues of this compound is essential for exploring structure-activity relationships (SAR) in medicinal chemistry and other fields. acs.org Strategies typically focus on modifying the three main components of the molecule: the methylamino group, the ethanone (B97240) backbone, and the cyclopropyl ring.
Synthesis of Substituted this compound Derivatives
A common synthetic approach to α-amino ketones involves the α-halogenation of a ketone followed by nucleophilic substitution with an amine. organic-chemistry.org Therefore, a versatile route to derivatives starts from 1-cyclopropylethanone (cyclopropyl methyl ketone).
α-Halogenation: Reaction of cyclopropyl methyl ketone with a halogenating agent like N-Bromosuccinimide (NBS) or bromine (Br₂) yields 2-bromo-1-cyclopropylethan-1-one.
Nucleophilic Substitution: The resulting α-haloketone is a potent electrophile. Reaction with a diverse range of primary or secondary amines allows for the introduction of various N-substituents. Using different primary amines (R-NH₂) in place of methylamine would yield a library of N-alkyl or N-aryl analogues.
Cyclopropane Modification: Analogues with substituted cyclopropyl rings can be synthesized by employing the Corey-Chaykovsky reaction. organic-chemistry.orgacs.orgwikipedia.org This involves the reaction of a sulfur ylide with an α,β-unsaturated amide (an enone analogue). Starting with differently substituted α,β-unsaturated amides would lead to derivatives with substituents on the cyclopropyl ring. msu.ruyoutube.com
| Modification Site | Synthetic Strategy | Example Precursors/Reagents | Resulting Derivative Class |
|---|---|---|---|
| Methylamino Group (N-substitution) | Nucleophilic substitution on 2-bromo-1-cyclopropylethan-1-one | Aniline, Pyrrolidine, Benzylamine | N-aryl, N-cyclic, N-benzyl analogues |
| Methylamino Group (Acylation) | Acylation of the parent compound | Various acyl chlorides or anhydrides | N-acyl derivatives |
| Cyclopropyl Ring | Corey-Chaykovsky cyclopropanation | Substituted α,β-unsaturated amides + Sulfur ylide | Substituted cyclopropyl ring analogues |
| Ketone Carbonyl | Grignard reaction on N-protected precursor | Phenylmagnesium bromide (PhMgBr) | Tertiary alcohol derivatives (after reduction) |
Functional Group Interconversions and Modifications of this compound
The chemical reactivity of this compound is characterized by the interplay of its three key components: the cyclopropyl ring, the ketone carbonyl group, and the secondary amine. These functional groups allow for a variety of interconversions and modifications, enabling the synthesis of a diverse range of derivatives. While specific studies focusing solely on this molecule are limited, its transformations can be understood through the well-established reactivity of α-aminoketones and compounds with similar structural motifs, particularly those that are intermediates in the synthesis of pharmaceuticals.
One of the primary transformations of the ketone functional group is its reduction to a secondary alcohol. The resulting 1-cyclopropyl-2-(methylamino)ethan-1-ol is a key derivative that can be accessed through the use of various reducing agents. uni.lu
The secondary amine in this compound is a nucleophilic center and is amenable to a range of modifications. N-acylation is a common transformation, often employed in the synthesis of more complex molecules like the anthelmintic drug Praziquantel, which features a related structural core. For instance, acylation with acyl chlorides such as chloroacetyl chloride or cyclohexanecarbonyl chloride can introduce new functionalities to the nitrogen atom. derpharmachemica.comderpharmachemica.com
Further modification of the amine can be achieved through N-alkylation. While specific examples for this compound are not extensively documented, the general reactivity of secondary amines suggests that it can be alkylated using various alkylating agents. Additionally, reactions of related cyclopropylcarbinols with amines, catalyzed by acids, can lead to N-alkylated products, indicating a potential synthetic route to derivatives of 1-cyclopropyl-2-(methylamino)ethan-1-ol. researchgate.net
The following tables summarize the key functional group interconversions and modifications of this compound and its derivatives, based on documented reactions of the compound and its close analogs.
Table 1: Transformations of the Ketone Group
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Reducing Agent (e.g., NaBH₄) | 1-Cyclopropyl-2-(methylamino)ethan-1-ol | Reduction |
Table 2: Modifications of the Amino Group
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Chloroacetyl chloride | N-(2-cyclopropyl-2-oxoethyl)-N-methyl-2-chloroacetamide | N-Acylation |
| This compound | Cyclohexanecarbonyl chloride | N-(2-cyclopropyl-2-oxoethyl)-N-methylcyclohexanecarboxamide | N-Acylation |
| 1-Cyclopropyl-2-(methylamino)ethan-1-ol | Alkyl Halide | N-alkyl-1-cyclopropyl-2-(methylamino)ethan-1-ol | N-Alkylation |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Cyclopropyl 2 Methylamino Ethan 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 1-Cyclopropyl-2-(methylamino)ethan-1-one, with its distinct chemical environments—a cyclopropyl (B3062369) ring, a ketone carbonyl group, an ethyl backbone, and a methylamino group—NMR provides profound insights into the atomic arrangement and connectivity.
One-dimensional ¹H and ¹³C NMR spectra would offer the initial overview of the proton and carbon environments, respectively. The ¹H NMR spectrum is predicted to show characteristic signals for the cyclopropyl protons, the methylene (B1212753) protons adjacent to the carbonyl and the amine, the N-H proton, and the N-methyl protons. Similarly, the ¹³C NMR spectrum would display distinct resonances for the carbonyl carbon, the carbons of the cyclopropyl ring, the methylene carbon, and the N-methyl carbon. The chemical shifts of protons alpha to the ketone are typically found in the 2.0-2.5 ppm range. libretexts.orglibretexts.org
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To assemble the complete structural puzzle, two-dimensional (2D) NMR techniques are indispensable. These experiments reveal correlations between nuclei, allowing for the definitive assignment of the molecular skeleton.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would be crucial for establishing the connectivity within the cyclopropyl ring and linking the methine proton of the cyclopropyl group to the adjacent methylene protons. It would also show a correlation between the methylene protons and the N-H proton of the methylamino group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This allows for the unambiguous assignment of each protonated carbon in the molecule by linking the proton shifts to their corresponding carbon shifts.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, regardless of their through-bond connectivity. youtube.com For a flexible molecule like this compound, NOESY can provide insights into the preferred conformation in solution by showing spatial relationships, for instance, between the N-methyl protons and protons on the cyclopropyl ring.
Predicted ¹H and ¹³C NMR Data
Below are interactive tables with predicted chemical shifts (δ) in ppm for this compound, based on typical values for similar functional groups.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |
|---|---|---|---|
| Cyclopropyl-CH | ~1.8 - 2.2 | Multiplet | - |
| Cyclopropyl-CH₂ | ~0.8 - 1.2 | Multiplets | - |
| -CH₂- (alpha to C=O) | ~2.8 - 3.2 | Singlet or Doublet | - |
| N-H | ~1.5 - 2.5 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C=O | ~205 - 215 |
| -CH₂- (alpha to C=O) | ~50 - 60 |
| N-CH₃ | ~35 - 45 |
| Cyclopropyl-CH | ~15 - 25 |
Solid-State NMR for Polymorphic and Crystalline Form Studies
While solution-state NMR provides data on molecules averaged over their rotational and translational motions, solid-state NMR (ssNMR) offers detailed information about the structure and dynamics of molecules in the solid phase. For a compound like this compound, ssNMR would be invaluable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can identify and characterize these forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra of the solid material, where subtle differences in chemical shifts can indicate different packing arrangements or conformations in the crystal lattice. acs.org
Mass Spectrometry (MS) for Mechanistic and Isotopic Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining molecular weights and elucidating molecular structures through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy. For this compound, the molecular formula is C₆H₁₁NO. HRMS would be used to determine the exact mass of the molecular ion ([M]+• or protonated molecule [M+H]⁺). This exact mass allows for the unambiguous determination of the elemental composition, confirming the molecular formula from a list of possibilities.
Table 3: HRMS Data for C₆H₁₁NO
| Ion | Calculated Exact Mass |
|---|---|
| [M]⁺ (C₆H₁₁NO) | 113.08406 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. nationalmaglab.org The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of the molecule. For this compound, characteristic fragmentation pathways would be expected.
A primary fragmentation would likely be alpha-cleavage adjacent to the carbonyl group. youtube.comlibretexts.org This could involve the loss of the cyclopropyl group or cleavage between the carbonyl and the alpha-carbon. Another common fragmentation pathway for beta-amino ketones is the cleavage of the bond between the alpha and beta carbons.
Predicted Fragmentation Pathways:
Alpha-cleavage: Loss of the cyclopropyl radical (•C₃H₅) to form an acylium ion.
Alpha-cleavage: Loss of the CH₂(NH)CH₃ fragment.
McLafferty-type rearrangement (if sterically possible), though less likely for this specific structure.
Cleavage of the C-N bond.
Table 4: Predicted Key Fragment Ions in MS/MS
| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 72.04 | [C₃H₆NO]⁺ | Cleavage between C=O and cyclopropyl group |
| 69.03 | [C₄H₅O]⁺ | Loss of •CH₂NHCH₃ |
| 44.05 | [C₂H₆N]⁺ | Cleavage of Cα-Cβ bond |
Isotopic Labeling Studies via MS for Mechanistic Insight
Isotopic labeling is a technique where one or more atoms in a molecule are replaced with their heavier isotopes (e.g., replacing ¹H with ²H (Deuterium), or ¹²C with ¹³C). numberanalytics.com When analyzed by mass spectrometry, the resulting mass shift in the parent ion and its fragments can be used to track the fate of specific atoms through a chemical reaction or a fragmentation pathway. researchgate.net
For instance, to study a reaction mechanism involving the methylamino group of this compound, one could synthesize the molecule using a ¹³C-labeled methyl group. By analyzing the mass spectra of the reaction products, one could determine if the labeled methyl group was retained or lost, providing crucial mechanistic details. Similarly, deuterium (B1214612) labeling of the cyclopropyl ring could help confirm its presence or absence in various fragment ions observed during MS/MS analysis, thereby validating the proposed fragmentation pathways.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive method for identifying the functional groups present within a molecule and probing its conformational landscape. For a molecule such as this compound, these techniques would provide invaluable information regarding its molecular structure and dynamics.
Detailed Vibrational Mode Assignments and Band Interpretation
A theoretical analysis based on the known functional groups of this compound—a cyclopropyl ring, a ketone, and a secondary amine—allows for the prediction of its characteristic vibrational modes. An experimental IR and Raman spectrum would be expected to exhibit specific bands corresponding to the stretching and bending vibrations of these groups.
Table 1: Predicted Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H (Amine) | Stretching | 3300 - 3500 |
| C-H (Cyclopropyl) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Ketone) | Stretching | 1700 - 1720 |
| N-H (Amine) | Bending | 1550 - 1650 |
| C-N (Amine) | Stretching | 1000 - 1250 |
| Cyclopropyl Ring | Ring "Breathing" | ~1000 |
Note: These are generalized ranges and the precise positions of the bands would be influenced by the electronic environment and potential intramolecular interactions within the molecule.
Identification of Conformational Isomers through Vibrational Signatures
The flexibility of the ethylamino chain in this compound suggests the potential for multiple conformational isomers in the liquid or gaseous state. These different conformers, arising from rotation around the C-C and C-N single bonds, would likely have distinct vibrational signatures. By analyzing the spectra, particularly in the "fingerprint" region (below 1500 cm⁻¹), and potentially employing computational modeling, it would be possible to identify and characterize these different conformations.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an unambiguous structural elucidation of this compound in its solid state.
Single-Crystal X-ray Diffraction for Atomic-Level Structure and Stereochemistry
Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction (SCXRD) would yield a wealth of information. This includes precise bond lengths, bond angles, and torsional angles, confirming the connectivity of the atoms and revealing the molecule's preferred conformation in the crystalline lattice. Furthermore, SCXRD would definitively establish the stereochemistry of the molecule if it crystallizes in a chiral space group. The resulting crystallographic data would be presented in a standardized format.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| a, b, c (Å) | To be determined |
| α, β, γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
| R-factor | To be determined |
Powder X-ray Diffraction for Crystalline Phases and Polymorphism
Powder X-ray diffraction (PXRD) is a crucial technique for the analysis of polycrystalline materials. rigaku.com It is particularly valuable for identifying different crystalline phases, known as polymorphs, which can have distinct physical properties. rigaku.comnih.gov A PXRD pattern of a powdered sample of this compound would serve as a unique fingerprint for its crystalline form. mdpi.com By comparing the experimental pattern with those calculated from single-crystal data, the phase purity of a bulk sample can be assessed. nih.gov This technique is also instrumental in studying the potential for polymorphism, where the compound may exist in multiple crystalline forms with different arrangements of the molecules in the crystal lattice. researchgate.net
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration (if chiral)
The presence of a stereocenter in this compound would render the molecule chiral, existing as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for studying such molecules.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption and rotation of left- and right-circularly polarized light, respectively. For an enantiomerically pure sample of this compound, these techniques would provide a characteristic spectrum. This spectrum could be used to determine the enantiomeric purity of a sample and, in conjunction with theoretical calculations, could be used to assign the absolute configuration (R or S) of the stereocenter. The sign and magnitude of the Cotton effect in the CD spectrum, particularly around the n→π* transition of the carbonyl group, would be a key feature for this analysis.
Computational Chemistry and Theoretical Investigations of 1 Cyclopropyl 2 Methylamino Ethan 1 One
Quantum Mechanical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a basis for exploring the molecule's geometry, electronic landscape, and spectroscopic characteristics. researchgate.netmdpi.com For 1-Cyclopropyl-2-(methylamino)ethan-1-one, DFT, particularly with hybrid functionals like B3LYP, is often employed to balance computational cost and accuracy. researchgate.netnanobioletters.com
Geometry optimization is the process of finding the lowest energy arrangement of atoms in the molecule, its most stable three-dimensional structure. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. The optimized structure would reveal the spatial relationship between the planar cyclopropyl (B3062369) ring, the carbonyl group, and the flexible methylaminoethyl side chain.
Electronic structure analysis focuses on the distribution of electrons within the molecule. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the non-bonding lone pair of the nitrogen atom, making it the primary site for electrophilic attack. The LUMO is anticipated to be centered on the π* antibonding orbital of the carbonyl (C=O) group, which is the most likely site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Table 1: Predicted Electronic Properties of this compound
| Property | Description | Predicted Characteristic |
|---|---|---|
| HOMO Location | Region of highest electron density, susceptible to electrophilic attack. | Primarily on the nitrogen atom's lone pair. |
| LUMO Location | Region of lowest electron density, susceptible to nucleophilic attack. | Primarily on the π* orbital of the carbonyl group. |
| HOMO-LUMO Gap | Energy difference indicating chemical reactivity. | A moderate gap, suggesting moderate stability. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for intermolecular interactions. | Negative potential (red/yellow) around the carbonyl oxygen; positive potential (blue) around the amine hydrogen. nanobioletters.com |
Computational methods can accurately predict spectroscopic data, which is invaluable for validating experimental findings and interpreting spectra.
NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. nanobioletters.com The protons on the cyclopropyl ring are expected to show a characteristic upfield shift (around 0.2-1.0 ppm) due to the ring's unique electronic structure and shielding effects. docbrown.inforesearchgate.net The methylene (B1212753) protons adjacent to the carbonyl group would be deshielded, appearing further downfield.
Table 2: Theoretically Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| Cyclopropyl (CH) | ~1.0 - 1.5 | ~15 - 25 | Attached to the electron-withdrawing carbonyl group. |
| **Cyclopropyl (CH₂) ** | ~0.5 - 1.0 | ~5 - 15 | Shielded environment of the cyclopropyl ring. |
| **Methylene (CH₂) ** | ~3.0 - 3.5 | ~50 - 60 | Adjacent to both the carbonyl and amine groups. |
| Methyl (CH₃) | ~2.4 - 2.8 | ~30 - 40 | Attached to the nitrogen atom. |
| Carbonyl (C=O) | N/A | ~205 - 215 | Typical range for a ketone. |
IR Frequencies: The calculation of vibrational frequencies helps assign peaks in an experimental IR spectrum. For this compound, the most prominent calculated absorption would be the strong C=O stretching frequency, expected around 1690-1710 cm⁻¹. Other key frequencies include the N-H bending vibration (around 1550-1650 cm⁻¹) and C-N stretching.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to simulate electronic transitions and predict UV-Vis absorption spectra. nih.gov The primary electronic transition for this molecule would be the n→π* transition of the carbonyl group, which is expected to result in a weak absorption band in the near-UV region (around 270-300 nm). researchgate.net
Quantum mechanics allows for the detailed study of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states (the highest energy point along a reaction coordinate) and intermediates. nih.gov For this compound, this could be applied to understand mechanisms such as its formation, degradation, or interaction with a biological target. Calculating the activation energy (the energy difference between the reactants and the transition state) provides insight into the reaction rate. For instance, the proton affinity and gas-phase basicity can be calculated to understand its behavior in acid-base reactions. nist.gov
Molecular Dynamics Simulations for Conformational Flexibility, Solvent Effects, and Intermolecular Interactions
While quantum mechanics is ideal for static electronic properties, molecular dynamics (MD) simulations are used to study the movement and interactions of molecules over time. MD simulations can reveal the conformational flexibility of the side chain of this compound, showing how it rotates and folds in different environments.
Solvent effects are critical to a molecule's behavior. MD simulations can explicitly model the interactions between the solute and solvent molecules. researchgate.netresearchgate.net In a polar solvent like water, the carbonyl oxygen and the amine hydrogen would form hydrogen bonds with water molecules, influencing the molecule's preferred conformation and solubility. These simulations also provide data on intermolecular interactions between multiple molecules of the compound itself, such as dimerization or aggregation.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (focused on in silico mechanistic insights and chemical reactivity prediction)
QSAR and QSPR models are statistical methods that correlate a molecule's structure with its biological activity or physical properties, respectively. nih.govresearchgate.net For this compound, a QSPR model could predict properties like boiling point, vapor pressure, or octanol-water partition coefficient (logP) based on calculated molecular descriptors.
From a mechanistic perspective, these models use descriptors derived from quantum mechanical calculations to predict reactivity. Descriptors such as HOMO/LUMO energies, partial atomic charges, and molecular electrostatic potential provide insights into how a series of related compounds might interact with a target or undergo a specific reaction. nih.gov For instance, a QSAR model could be built for a series of analogous cyclopropyl ketones to predict their inhibitory activity against a specific enzyme, using these calculated electronic properties as variables.
Table 3: Key Molecular Descriptors for QSAR/QSPR Modeling
| Descriptor Class | Examples | Predicted Information |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Chemical reactivity, polarity, sites for electrostatic interactions. |
| Topological | Molecular Connectivity Indices, Wiener Index | Molecular size, shape, and branching. |
| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (PSA) | Lipophilicity, polarizability, ability to cross cell membranes. |
Molecular Docking and Binding Affinity Predictions for Theoretical Ligand-Target Interactions (in silico mechanistic focus)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. jbcpm.com This method is crucial for understanding the potential biological role of this compound. The molecule would be docked into the active site of a hypothetical receptor to determine its binding mode.
The simulation would reveal key intermolecular interactions responsible for binding, such as:
Hydrogen Bonds: The carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor.
Hydrophobic Interactions: The cyclopropyl group and methylene carbons interacting with nonpolar residues in the protein's binding pocket.
Electrostatic Interactions: Interactions between the partial charges on the ligand and charged residues in the active site.
The output of a docking simulation includes a binding affinity score (often in kcal/mol), which estimates the strength of the ligand-target interaction. nih.gov A lower (more negative) score typically indicates a more favorable binding interaction. This in silico approach provides a mechanistic hypothesis for how the molecule might exert a biological effect, guiding further experimental investigation.
Development of Advanced Analytical Methodologies for 1 Cyclopropyl 2 Methylamino Ethan 1 One
Chromatographic Separations for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques form the cornerstone of analytical procedures for 1-Cyclopropyl-2-(methylamino)ethan-1-one, enabling high-resolution separation of the main component from impurities and its enantiomers.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
A robust High-Performance Liquid Chromatography (HPLC) method with UV detection is fundamental for the routine purity assessment of this compound. The development of such a method involves a systematic evaluation of stationary phases, mobile phase composition, and detection wavelengths to achieve optimal separation and sensitivity.
A typical reversed-phase HPLC method utilizes a C18 stationary phase, which provides effective retention and separation of this moderately polar aminoketone. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The buffer helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes, particularly for the basic amine functionality.
Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Table 1: HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 20 mM Ammonium Acetate in Water, pH 6.5B: Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-80% B20-25 min: 80% B25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Table 2: Summary of HPLC Method Validation Results
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | Defined by linearity |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD%) | < 1.0% | ≤ 2.0% |
| LOD | 0.1 µg/mL | Reportable |
| LOQ | 0.3 µg/mL | Reportable |
Chiral HPLC for Enantioselective Analysis
Due to the presence of a stereocenter, this compound exists as a pair of enantiomers. Chiral HPLC is the preferred method for their separation and the determination of enantiomeric excess (e.e.). Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including aminoketones.
The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is critical for achieving enantioseparation. The alcohol modifier plays a crucial role in the chiral recognition mechanism by interacting with the CSP and the analyte.
Table 3: Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Typical Retention Times | Enantiomer 1: 12.5 minEnantiomer 2: 14.8 min |
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling
Gas Chromatography (GC) is a valuable technique for the analysis of volatile impurities that may be present in this compound, such as residual solvents from the synthesis process. Due to the polarity and potential for thermal degradation of the aminoketone, direct GC analysis can be challenging. Therefore, derivatization is often employed to convert the analyte into a more volatile and thermally stable compound.
A common derivatization strategy for compounds containing amine and ketone functionalities is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the secondary amine with a trimethylsilyl (B98337) (TMS) group, thereby increasing its volatility.
Table 4: GC Method for Impurity Profiling (after Derivatization)
| Parameter | Condition |
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Hyphenated Techniques for Complex Mixture Analysis and Reaction Monitoring
Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for the analysis of complex mixtures and for gaining detailed insights into reaction processes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Identification of Reaction Byproducts
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the ideal tool for the trace analysis of impurities and the identification of unknown reaction byproducts in the synthesis of this compound. The combination of HPLC for separation with tandem mass spectrometry for structural elucidation allows for the confident identification of compounds even at very low concentrations.
Electrospray ionization (ESI) is a suitable ionization technique for this compound, typically forming a protonated molecule [M+H]⁺ in the positive ion mode. By performing collision-induced dissociation (CID) on this precursor ion, characteristic fragment ions can be generated, providing structural information that aids in the identification of byproducts.
Table 5: LC-MS/MS Parameters for Byproduct Identification
| Parameter | Condition |
| LC System | UHPLC with a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of byproducts |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Triple Quadrupole or Quadrupole-Time of Flight (Q-TOF) |
| Scan Mode | Full Scan for precursor identification and Product Ion Scan for fragmentation analysis |
| Precursor Ion [M+H]⁺ | m/z 128.1 |
| Potential Byproducts | Oxidized species, dimers, or products from side reactions |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Identification and Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and monitoring of volatile products and impurities that may arise during the synthesis of this compound. resolvemass.ca It combines the high separation efficiency of GC with the definitive identification capabilities of mass spectrometry. medistri.swiss This is particularly useful for monitoring the progress of reactions and for profiling volatile organic compounds in the reaction mixture. researchgate.net
Similar to GC-FID analysis, derivatization is often necessary to improve the chromatographic behavior of the target compound and related polar byproducts. The mass spectrometer provides mass-to-charge ratios and fragmentation patterns of the separated components, which can be compared against spectral libraries for identification.
Table 6: GC-MS Method for Volatile Product Identification (after Derivatization)
| Parameter | Condition |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Oven Program | 60 °C (hold 1 min), ramp to 250 °C at 15 °C/min, hold 10 min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-500 |
This technique is invaluable for identifying small, volatile molecules that could indicate side reactions or the presence of unreacted starting materials.
Capillary Electrophoresis (CE) for High-Resolution Separations and Electrophoretic Mobility Studies
Capillary electrophoresis (CE) stands out as a powerful technique for the high-resolution separation of ionic species based on their differential migration in an electric field. wikipedia.org For this compound, which contains a secondary amine group, its analysis by CE is contingent on the protonation of this amine to form a cation. The electrophoretic mobility of this cation is a key parameter in its separation and characterization.
The separation mechanism in Capillary Zone Electrophoresis (CZE), the most fundamental mode of CE, relies on the charge-to-size ratio of the analyte. nih.gov The protonated form of this compound will migrate towards the cathode, and its velocity will be influenced by both its intrinsic electrophoretic mobility and the electroosmotic flow (EOF) within the capillary.
Several factors can be optimized to achieve high-resolution separations. These include the pH of the background electrolyte (BGE), the concentration of the BGE, the applied voltage, and the use of organic modifiers. nih.gov For instance, a lower pH will ensure complete protonation of the methylamino group, leading to consistent migration times. The addition of an organic modifier, such as methanol or acetonitrile, to the BGE can help in reducing the EOF and improving the separation efficiency, especially in complex matrices. nih.gov
Electrophoretic mobility studies provide valuable information about the physicochemical properties of the analyte. The effective electrophoretic mobility (µeff) can be determined by measuring the migration time of the analyte. This parameter is influenced by the charge, size, and shape of the molecule, as well as the viscosity of the BGE.
Table 1: Hypothetical Capillary Electrophoresis Parameters for the Analysis of this compound
| Parameter | Condition | Rationale |
| Capillary | Fused-silica, 50 µm i.d., 60 cm total length | Provides high efficiency and good heat dissipation. |
| Background Electrolyte | 50 mM Phosphate buffer | Buffering capacity to maintain a stable pH. |
| pH | 2.5 | Ensures complete protonation of the secondary amine. |
| Applied Voltage | 25 kV | Provides rapid separation times. |
| Temperature | 25 °C | Maintains consistent viscosity and mobility. |
| Injection | Hydrodynamic (50 mbar for 5 s) | Introduces a small, well-defined sample plug. |
| Detection | UV absorbance at 210 nm | Detection of the carbonyl chromophore. |
Spectrophotometric and Electrochemical Detection Methods for Quantitative Analysis and Sensing
Spectrophotometric Methods
UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of compounds containing chromophores. libretexts.org The this compound molecule possesses a carbonyl group (C=O), which acts as a chromophore. This group exhibits a characteristic weak electronic transition, specifically an n→π* transition, in the UV region. masterorganicchemistry.comuobabylon.edu.iq The presence of the non-bonding (n) electrons on the oxygen atom allows for their excitation to the antibonding π* orbital of the carbonyl group.
The absorption maximum (λmax) for this transition in simple ketones typically falls in the range of 270-300 nm. masterorganicchemistry.com The exact position and intensity of this absorption can be influenced by the solvent polarity and the presence of other functional groups. The secondary amine group in the molecule can also have an effect on the UV spectrum. pearson.com
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, allowing for the determination of the concentration of this compound in unknown samples.
Table 2: Hypothetical UV-Vis Spectrophotometric Data for this compound
| Concentration (µg/mL) | Absorbance at λmax (285 nm) |
| 1.0 | 0.052 |
| 2.5 | 0.130 |
| 5.0 | 0.261 |
| 10.0 | 0.522 |
| 20.0 | 1.045 |
Electrochemical Detection Methods
Electrochemical methods offer high sensitivity and selectivity for the detection and quantification of electroactive compounds. The secondary amine group in this compound is susceptible to electrochemical oxidation. nih.govacs.org Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed for its analysis. imrpress.com
In these methods, a potential is applied to a working electrode, and the resulting current from the oxidation of the analyte is measured. The oxidation of aliphatic amines typically occurs at a solid electrode, such as a glassy carbon electrode (GCE), and involves the transfer of electrons from the nitrogen atom. acs.org
Cyclic voltammetry can be used to study the electrochemical behavior of the compound, including its oxidation potential. This information is valuable for developing a quantitative method. Differential pulse voltammetry is a more sensitive technique that is well-suited for trace analysis. researchgate.net The peak current in DPV is directly proportional to the concentration of the analyte, enabling its quantification.
The performance of the electrochemical sensor can be enhanced by modifying the electrode surface. For instance, the use of polymer films or nanomaterials can increase the sensitivity and selectivity of the detection. nih.gov
Table 3: Hypothetical Differential Pulse Voltammetry Data for this compound
| Concentration (µM) | Peak Current (µA) |
| 0.5 | 0.12 |
| 1.0 | 0.25 |
| 2.5 | 0.63 |
| 5.0 | 1.25 |
| 10.0 | 2.51 |
Advanced Applications and Future Research Directions of 1 Cyclopropyl 2 Methylamino Ethan 1 One
Utility as a Precursor or Intermediate in Complex Organic Synthesis
The unique structural characteristics of 1-cyclopropyl-2-(methylamino)ethan-1-one, featuring a strained cyclopropyl (B3062369) ring adjacent to a ketone and an α-amino group, render it a valuable building block in complex organic synthesis. The inherent ring strain of the cyclopropane (B1198618) moiety and the presence of versatile functional groups provide multiple reaction pathways for the construction of intricate molecular architectures.
Synthesis of Pharmacologically Relevant Scaffolds (excluding clinical applications)
The α-aminoketone motif is a well-established synthon for a diverse range of heterocyclic compounds, many of which form the core of pharmacologically active molecules. rsc.orgrsc.org The presence of the cyclopropyl group in this compound offers a unique opportunity to introduce this strained carbocycle into larger scaffolds, which can significantly influence the conformational rigidity and metabolic stability of the final compounds.
One of the primary applications of α-aminoketones is in the synthesis of nitrogen-containing heterocycles. For instance, condensation reactions with various reagents can lead to the formation of pyrazines, imidazoles, and other related structures. The general reactivity of the α-aminoketone moiety allows for its participation in cyclization reactions to form various heterocyclic systems.
A plausible synthetic utility of this compound is in the preparation of substituted pyrazinones. These scaffolds are of interest in medicinal chemistry. For example, related cyclopropyl-containing compounds have been investigated as corticotropin-releasing factor-1 (CRF-1) receptor antagonists. researchgate.netresearchgate.net The synthesis of such complex molecules often involves the coupling of a suitable amine with a halo-pyrazinone core. This compound, or a derivative, could serve as a key intermediate in the synthesis of such pharmacologically relevant structures.
The table below illustrates a hypothetical reaction scheme for the synthesis of a cyclopropyl-containing pyrazinone scaffold from a derivative of this compound.
| Reactant 1 | Reactant 2 | Potential Product | Reaction Type |
|---|---|---|---|
| This compound derivative | Dihalo-pyrazinone | Cyclopropyl-substituted pyrazinone | Nucleophilic Aromatic Substitution |
Building Blocks for Natural Product Synthesis and Analogues
The cyclopropane ring is a structural motif present in a variety of natural products, including terpenoids, alkaloids, and amino acids. researchgate.netresearchgate.net These strained rings are often crucial for the biological activity of the parent molecule. researchgate.net Consequently, the development of synthetic routes to these natural products and their analogues is an active area of research.
This compound can be envisioned as a valuable building block in the synthesis of natural product analogues. Its bifunctional nature allows for sequential or one-pot reactions to construct more complex structures. For example, the ketone functionality can be subjected to aldol (B89426) reactions, Wittig reactions, or reductions, while the amine can be acylated, alkylated, or used in cyclization reactions.
The synthesis of cyclopropyl-containing amino acids is of particular interest, as these can be incorporated into peptides to induce conformational constraints. While not a direct precursor to a known natural product, this compound could be modified through oxidation of the ketone and subsequent transformations to yield novel cyclopropyl-containing amino acid derivatives. These derivatives could then be used in peptide synthesis to create analogues of bioactive peptides with potentially enhanced properties.
The following table outlines potential transformations of this compound to generate building blocks for natural product analogue synthesis.
| Starting Material | Transformation | Potential Product Class |
|---|---|---|
| This compound | Reduction of ketone | Cyclopropyl-containing amino alcohols |
| This compound | Oxidation and derivatization | Cyclopropyl-containing amino acids |
| This compound | Condensation with dicarbonyl compounds | Cyclopropyl-substituted heterocycles |
Application as a Chemical Probe for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. The structure of this compound, with its reactive ketone and secondary amine functionalities, provides a platform for the development of such probes.
Development of Fluorescent Labeling and Imaging Probes
Fluorescent probes are indispensable tools in cell biology for visualizing and tracking biomolecules. The synthesis of such probes typically involves the covalent attachment of a fluorophore to a molecule that can interact with a biological target. The ketone and amine groups of this compound are suitable handles for derivatization with fluorescent dyes.
For instance, the secondary amine can be reacted with a variety of fluorescent reagents, such as isothiocyanates, sulfonyl chlorides, or N-hydroxysuccinimidyl (NHS) esters of fluorescent dyes. Alternatively, the ketone can be derivatized with fluorescent hydrazides or hydroxylamines. thermofisher.com The choice of labeling strategy would depend on the desired properties of the final probe.
The cyclopropyl moiety could also play a role in modulating the photophysical properties of the attached fluorophore or in mediating specific interactions with a biological target. While specific examples for this compound are not documented, the general principles of fluorescent probe design suggest its potential in this area.
Use as Affinity Tags for Target Identification in Proteomics
Affinity tags are small molecules or peptides that are attached to a protein of interest to facilitate its purification or detection. abcam.comfujifilm.com In chemical proteomics, small molecule affinity tags are used to identify the protein targets of a bioactive compound. This often involves attaching a "tag" (like biotin) to the small molecule, which can then be used to pull down its protein binding partners.
This compound could be functionalized to serve as a scaffold for an affinity tag. The secondary amine provides a convenient point of attachment for a linker connected to a biotin (B1667282) moiety. The resulting biotinylated probe could then be used in pull-down experiments to identify proteins that interact with the cyclopropyl aminoketone scaffold. This approach is analogous to the use of other primary amine-reactive biotinylating reagents. nih.gov
The table below summarizes the potential derivatization of this compound for the development of chemical probes.
| Functional Group | Derivatization Reagent | Application |
|---|---|---|
| Secondary Amine | Fluorescent NHS ester | Fluorescent Probe |
| Ketone | Fluorescent hydrazide | Fluorescent Probe |
| Secondary Amine | Biotin-NHS ester | Affinity Tag |
Potential in Material Science or Polymer Chemistry
The unique reactivity of the cyclopropyl group and the presence of the aminoketone functionality suggest that this compound could have potential applications in material science and polymer chemistry.
Cyclopropyl ketones can undergo ring-opening reactions under certain conditions, which could be exploited in polymerization processes. sincerechemicals.com The strain in the three-membered ring makes it susceptible to cleavage, which can lead to the formation of linear polymer chains. researchgate.net While the polymerization of this specific aminoketone has not been reported, the general reactivity of cyclopropyl ketones suggests this as a possibility.
Furthermore, α-aminoketones can be used in the synthesis of polymers. For example, they can be incorporated into polymer backbones or used as monomers in condensation polymerizations. The bifunctional nature of this compound would allow for the formation of cross-linked polymers or polymers with pendant cyclopropyl groups that could be further functionalized. Additionally, α-aminoketones have been investigated as photoinitiators in free radical polymerization. acs.org
The potential applications in material science are speculative but are based on the known reactivity of the constituent functional groups. Further research would be needed to explore these possibilities.
Emerging Research Areas and Unexplored Chemical Properties
The structural motif of this compound is a key building block that could be instrumental in the development of novel therapeutics and functional materials. The cyclopropyl group is increasingly utilized in drug design to enhance metabolic stability, improve potency, and fine-tune pharmacokinetic properties. nih.gov
Emerging Applications in Medicinal Chemistry:
Recent research has highlighted the importance of the cyclopropylamine (B47189) moiety in a diverse range of biologically active compounds. nih.gov Analogs of this compound could be investigated as inhibitors for a variety of enzymes and receptors. For instance, α-amino ketones are known to exhibit a broad spectrum of pharmacological activities and are key components in several approved drugs. researchgate.net The introduction of a cyclopropyl group can confer conformational rigidity, which can be advantageous for specific receptor binding. nih.gov
Potential therapeutic areas for derivatives of this compound include:
Neuroscience: The cyclopropylamine scaffold is present in compounds targeting central nervous system disorders. nih.gov
Antiviral Agents: Novel cyclopropyl nucleosides have been synthesized and evaluated for their antiviral activity. nih.gov
Oncology: The unique reactivity of the cyclopropyl group can be exploited in the design of targeted anticancer agents. researchgate.net
Unexplored Chemical Properties and Synthetic Applications:
The chemical reactivity of this compound presents several avenues for further exploration. The strained three-membered ring of the cyclopropyl group can undergo unique chemical transformations, including ring-opening and cycloaddition reactions. nih.govacs.org These properties make it a versatile intermediate in organic synthesis.
Future research could focus on:
Asymmetric Synthesis: Developing stereoselective methods for the synthesis of chiral derivatives of this compound is crucial for pharmacological studies. nih.gov
Photocatalysis: The use of photocatalysis in the cycloaddition reactions of aryl cyclopropyl ketones is an emerging area that could be applied to this compound. nih.gov
C-C Bond Activation: Investigating the activation of the C-C bonds within the cyclopropyl ring could lead to novel synthetic methodologies. researchgate.net
Below is a table summarizing potential research areas for this compound.
| Research Area | Potential Application/Focus | Key Scientific Interest |
| Medicinal Chemistry | Development of novel therapeutics | Enzyme inhibition, receptor binding, improved pharmacokinetic profiles |
| Organic Synthesis | Versatile chemical intermediate | Asymmetric synthesis, photocatalysis, C-C bond activation |
| Materials Science | Design of functional materials | Development of novel polymers and resins |
Challenges and Opportunities in Future Academic Research on this compound
While the potential of this compound is significant, several challenges must be addressed to unlock its full utility. Overcoming these hurdles will present numerous opportunities for academic research and innovation.
Synthetic Challenges and Methodological Opportunities:
The synthesis of cyclopropylamine derivatives can be complex, and developing efficient and scalable synthetic routes is a primary challenge. nih.govacs.org Key areas for research include:
Stereocontrolled Synthesis: Achieving high levels of stereocontrol in the synthesis of substituted cyclopropylamines remains a significant hurdle. nih.gov
Functional Group Tolerance: Developing synthetic methods that are tolerant of a wide range of functional groups is essential for creating diverse libraries of derivatives for biological screening. rsc.org
Novel Catalytic Systems: The exploration of new catalysts, including those based on transition metals and organocatalysts, could provide more efficient pathways to these molecules. acs.org
Opportunities in Drug Discovery and Development:
The unique properties of the cyclopropyl group offer several opportunities in drug discovery. nih.gov The conformational constraint imposed by the three-membered ring can lead to higher binding affinity and selectivity for biological targets. nih.gov Furthermore, the increased metabolic stability of cyclopropyl-containing compounds can lead to improved drug-like properties. nih.gov
The table below outlines some of the key challenges and corresponding research opportunities.
| Challenge | Research Opportunity | Potential Impact |
| Complex and inefficient synthetic routes | Development of novel catalytic and stereoselective synthetic methods | Increased accessibility and diversity of cyclopropylamine derivatives for research |
| Limited understanding of structure-activity relationships | Systematic biological screening of derivative libraries | Identification of new lead compounds for drug development |
| Potential for ring strain-induced reactivity and instability | Investigation of the metabolic pathways and degradation products | Design of more stable and effective therapeutic agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
